(18F)Fluoroethoxybenzovesamicol
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Overview
Description
(18F)Fluoroethoxybenzovesamicol is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of vesamicol, which interacts with the vesicular acetylcholine transporter (VAChT). This compound is particularly valuable for mapping cholinergic neurons in the brain, making it a significant tool in the study of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18F)Fluoroethoxybenzovesamicol involves nucleophilic radiofluorination. The process begins with the preparation of a precursor, typically tosyloxyethoxy-benzovesamicol. This precursor undergoes nucleophilic substitution with fluorine-18, a positron-emitting isotope, to produce this compound. The reaction is carried out in an anhydrous environment to ensure high radiochemical yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis modules and cyclotrons for the production of fluorine-18 ensures consistent and high-purity yields. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(18F)Fluoroethoxybenzovesamicol primarily undergoes nucleophilic substitution reactions. The fluorine-18 isotope is introduced into the molecule through a nucleophilic substitution reaction with a suitable leaving group, such as a tosylate .
Common Reagents and Conditions
Reagents: Tosyloxyethoxy-benzovesamicol, fluorine-18
Conditions: Anhydrous environment, nucleophilic substitution reaction
Major Products
The major product of the reaction is this compound, with high radiochemical purity achieved through HPLC purification .
Scientific Research Applications
(18F)Fluoroethoxybenzovesamicol is extensively used in scientific research, particularly in the field of neurology. Its primary application is in PET imaging to map cholinergic neurons in the brain. This is crucial for studying neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and other conditions involving cholinergic dysfunction .
In addition to its use in neurology, this compound is also employed in cardiac research to assess cholinergic activity in the heart.
Mechanism of Action
(18F)Fluoroethoxybenzovesamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT). This transporter is responsible for the uptake of acetylcholine into synaptic vesicles. By binding to VAChT, this compound allows for the visualization of cholinergic neurons through PET imaging. The molecular pathways involved include the cholinergic neurotransmission pathway, which is critical for cognitive function and memory .
Comparison with Similar Compounds
Similar Compounds
(11C)Benzovesamicol: Another radiolabeled vesamicol derivative used in PET imaging.
(123I)Iodobenzovesamicol: A radioiodinated analog used for similar purposes.
Uniqueness
(18F)Fluoroethoxybenzovesamicol is unique due to its longer half-life compared to carbon-11 labeled compounds, allowing for extended imaging times and multiple doses from a single synthesis batch. This makes it particularly advantageous for clinical investigations and longitudinal studies .
Properties
CAS No. |
153215-75-9 |
---|---|
Molecular Formula |
C23H28FNO2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3R)-5-(2-(18F)fluoranylethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1/i24-1 |
InChI Key |
QDERQSYUBLZZNW-OTUYWUNPSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCC[18F] |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |
Origin of Product |
United States |
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